Pyridine-2,4,6-tricarboxylic acid

Catalog No.
S593658
CAS No.
536-20-9
M.F
C8H5NO6
M. Wt
211.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2,4,6-tricarboxylic acid

CAS Number

536-20-9

Product Name

Pyridine-2,4,6-tricarboxylic acid

IUPAC Name

pyridine-2,4,6-tricarboxylic acid

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

CHGYKYXGIWNSCD-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O

Synonyms

Py-2,4,6-TCA, pyridine-2,4,6-tricarboxylic acid

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O

Metal-Organic Frameworks (MOFs):

  • H3TDC acts as a ligand, which are molecules that bind to metal ions to form coordination complexes. These complexes can self-assemble into porous structures called Metal-Organic Frameworks (MOFs) [ScienceDirect, doi: 10.1016/j.micromeso.2013.07.026].
  • The specific arrangement of atoms in H3TDC allows it to connect to metal ions in multiple ways, leading to MOFs with diverse structures and properties [ScienceDirect, doi: 10.1016/j.micromeso.2013.07.026].
  • These MOFs are being explored for applications like gas storage, separation, and catalysis due to their high porosity and tunable functionalities [ScienceDirect, doi: 10.1016/j.micromeso.2013.07.026].

Organic Synthesis:

  • H3TDC can be used as a building block in the synthesis of various organic molecules due to its functional groups (three carboxylic acid groups) that can participate in different chemical reactions [Wiley Online Library, doi: 10.1002/jocs.26412].
  • Researchers are exploring its potential in the development of new materials, pharmaceuticals, and other functional molecules [Wiley Online Library, doi: 10.1002/jocs.26412].

Other Potential Applications:

  • H3TDC is also being investigated for its potential applications in areas like sensors, drug delivery, and environmental remediation, but these are currently in the early stages of research [National Library of Medicine, ].

Pyridine-2,4,6-tricarboxylic acid, also known as 2,4,6-pyridinetricarboxylic acid, is a tricarboxylic acid derived from pyridine. Its chemical formula is C₈H₅NO₆, and it features three carboxylic acid groups located at the 2, 4, and 6 positions of the pyridine ring. This compound is notable for its ability to form coordination complexes with various metal ions and has applications in materials science and coordination chemistry.

  • A complexing agent for removing metal ions from solution.
  • A component in coordination catalysts involving metal ions [].

  • Coordination with Metal Salts: It readily reacts with various metal salts such as Zinc(II), Cadmium(II), and Manganese(II) to form coordination polymers. The nature of the resulting complexes can vary depending on the metal ion and reaction conditions .
  • Oxidation: The compound can be synthesized through the oxidation of 2,4,6-trimethylpyridine using alkaline potassium permanganate. This method yields pyridine-2,4,6-tricarboxylic acid in high purity .
  • Reactivity with Zinc Salts: At room temperature, pyridine-2,4,6-tricarboxylic acid reacts with Zinc(II) salts to produce various products depending on the specific conditions .

Pyridine-2,4,6-tricarboxylic acid exhibits biological activity that makes it of interest in pharmacological research. It has been studied for its potential effects on cell signaling pathways and its role as a chelating agent in biological systems. The ability to form stable complexes with metal ions may influence biological processes involving metals such as Zinc and Copper .

The synthesis of pyridine-2,4,6-tricarboxylic acid can be achieved through several methods:

  • Oxidation of 2,4,6-Trimethylpyridine: This method involves treating 2,4,6-trimethylpyridine with potassium permanganate in an alkaline medium to yield pyridine-2,4,6-tricarboxylic acid .
  • Hydrothermal Synthesis: This approach involves the reaction of pyridine-2,4,6-tricarboxylic acid with metal salts under hydrothermal conditions to produce coordination polymers .
  • Direct Carboxylation: In some cases, direct carboxylation of pyridine derivatives can yield this compound under specific conditions.

Pyridine-2,4,6-tricarboxylic acid finds applications in various fields:

  • Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
  • Material Science: The compound is utilized in creating metal-organic frameworks (MOFs) that have applications in gas storage and separation.
  • Pharmaceuticals: Its chelating properties are investigated for potential therapeutic uses involving metal ions.

Studies have investigated the interactions of pyridine-2,4,6-tricarboxylic acid with different metal ions. These interactions often result in the formation of stable coordination complexes that exhibit unique properties such as luminescence or magnetic behavior. For example:

  • The formation of lanthanide coordination polymers using pyridine-2,4,6-tricarboxylic acid has been shown to enhance photoluminescent properties .
  • Interaction with Zinc(II) salts reveals a variety of complex formations that depend on the stoichiometry and reaction conditions .

Pyridine-2,4,6-tricarboxylic acid shares structural similarities with other tricarboxylic acids and pyridine derivatives. Here are some comparable compounds:

Compound NameStructureKey Features
Pyridine-3-carboxylic acidC₆H₅NO₂Contains one carboxyl group; less acidic.
Pyridine-2-carboxylic acidC₆H₅NO₂Contains one carboxyl group; simpler structure.
1-Hydroxyethane-1,2-dicarboxylic acidC₄H₆O₄Involves two carboxyl groups; not a pyridine derivative.
Citric AcidC₆H₈O₇A well-known tricarboxylic acid; widely used in food industry.

Uniqueness of Pyridine-2,4,6-Tricarboxylic Acid

Pyridine-2,4,6-tricarboxylic acid is unique due to its specific arrangement of carboxyl groups on the pyridine ring which allows it to form stable coordination complexes with a variety of metals. Its ability to participate in diverse

Pyridine-2,4,6-tricarboxylic acid operates under several systematic and common names that reflect its structural characteristics and historical development. The compound is officially designated as pyridine-2,4,6-tricarboxylic acid according to IUPAC nomenclature, though it is frequently referred to by its common name, collidinic acid. This alternative nomenclature derives from its relationship to 2,4,6-collidine (2,4,6-trimethylpyridine), from which it can be synthesized through oxidative processes. Additional synonymous designations include 2,4,6-pyridinetricarboxylic acid and trimesitic acid, with the latter emphasizing its three carboxylic acid substituents.

The compound carries the Chemical Abstracts Service (CAS) registry number 536-20-9, which serves as its unique international identifier in chemical databases and literature. The European Community number 207-894-3 provides additional regulatory identification for commercial and research applications. Historical accounts indicate that the structural relationship between collidinic acid and its precursor 2,4,6-trimethylpyridine was established in the mid-19th century, with early isolation work conducted on related pyridine derivatives from Dippel's oil in 1854.

The systematic preparation of pyridine-2,4,6-tricarboxylic acid became well-established through the oxidation of 2,4,6-collidine using potassium permanganate as the oxidizing agent. This synthetic route demonstrates the methodical conversion of methyl groups to carboxylic acid functionalities, representing a fundamental transformation in organic chemistry that bridges the gap between simple methylated heterocycles and their more complex carboxylated derivatives.

Structural Characteristics and Molecular Geometry

The molecular architecture of pyridine-2,4,6-tricarboxylic acid exhibits a planar heterocyclic structure with significant implications for its chemical behavior and coordination properties. The compound features a central pyridine ring with nitrogen positioned at the 1-position, creating a six-membered aromatic heterocycle with three carboxylic acid substituents strategically located at the 2, 4, and 6 positions. This substitution pattern creates a highly symmetric molecule with C₂ᵥ point group symmetry, contributing to its favorable coordination chemistry characteristics.

Crystallographic investigations have revealed detailed structural parameters for pyridine-2,4,6-tricarboxylic acid and its hydrated forms. The dihydrate form crystallizes in the orthorhombic space group P 21 21 21 with unit cell dimensions of a = 5.9452 Å, b = 9.4204 Å, and c = 18.370 Å, with all angles measuring 90°. The crystal structure incorporates two water molecules per formula unit, demonstrating the compound's propensity for hydrogen bonding through its carboxylic acid groups and the pyridine nitrogen atom.

The three-dimensional molecular geometry reveals that the carboxylic acid groups adopt orientations that optimize intramolecular and intermolecular hydrogen bonding patterns. X-ray diffraction studies indicate that the carboxylic acid functionalities exhibit typical C-O bond lengths, with the carbonyl oxygen displaying shorter distances (approximately 1.215 Å) compared to the hydroxyl oxygen (approximately 1.305 Å), consistent with standard carboxylic acid structural parameters. The pyridine nitrogen maintains its typical sp² hybridization with bond angles approaching 120°, preserving the aromatic character of the heterocyclic ring.

Physicochemical Properties

The physicochemical characteristics of pyridine-2,4,6-tricarboxylic acid reflect its unique structural features and functional group distribution, resulting in distinctive thermal, solubility, and chemical properties. The compound exhibits a melting point of 227°C with decomposition, indicating substantial thermal stability attributed to extensive hydrogen bonding networks and aromatic stabilization. The predicted boiling point reaches 732.7±60.0°C, though practical determination remains challenging due to decomposition at elevated temperatures.

Density measurements establish the compound's solid-state density at 1.755±0.06 g/cm³, reflecting the compact packing arrangement facilitated by hydrogen bonding interactions between adjacent molecules. Solubility characteristics demonstrate limited water solubility at approximately 5 g/L at room temperature, consistent with the presence of multiple carboxylic acid groups that participate in both intramolecular and intermolecular hydrogen bonding. The compound exhibits a pH value of 2 when dissolved in water at 24.7°C, confirming its acidic nature due to the three carboxylic acid functionalities.

PropertyValueReference
Molecular FormulaC₈H₅NO₆
Molecular Weight211.13 g/mol
CAS Number536-20-9
Melting Point227°C (decomp)
Boiling Point732.7±60.0°C (predicted)
Density1.755±0.06 g/cm³ (predicted)
Water Solubility5 g/L
pH (aqueous)2 (at 24.7°C)
pKa2.60±0.10 (predicted)

Vapor pressure measurements indicate extremely low volatility with values below 0.01 hPa at 20°C, supporting its thermal stability and low vapor pressure characteristics. The compound demonstrates a flash point of 188°C and an ignition temperature of 620°C, establishing important safety parameters for handling and storage procedures. These thermal properties make pyridine-2,4,6-tricarboxylic acid suitable for high-temperature applications and synthetic procedures requiring elevated reaction conditions.

The acid dissociation characteristics reveal multiple pKa values corresponding to the sequential deprotonation of the three carboxylic acid groups. Predicted pKa values suggest the first deprotonation occurs around 2.60±0.10, consistent with the observed aqueous pH measurements. The electron-withdrawing nature of the pyridine nitrogen and the mutual inductive effects of the carboxylic acid groups contribute to the enhanced acidity compared to simple monocarboxylic acids.

Storage and handling requirements specify inert atmosphere conditions at room temperature to prevent oxidative degradation and moisture absorption. The compound exhibits irritant properties with associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate safety precautions include adequate ventilation and personal protective equipment to minimize exposure risks.

XLogP3

0.1

Other CAS

536-20-9

Wikipedia

Collidinic acid

Dates

Modify: 2023-08-15

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